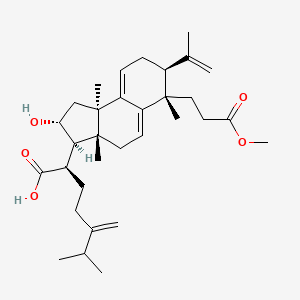

poricoic acid AM

Description

Structure

3D Structure

Properties

Molecular Formula |

C32H48O5 |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid |

InChI |

InChI=1S/C32H48O5/c1-19(2)21(5)10-11-22(29(35)36)28-26(33)18-32(8)25-13-12-23(20(3)4)30(6,16-15-27(34)37-9)24(25)14-17-31(28,32)7/h13-14,19,22-23,26,28,33H,3,5,10-12,15-18H2,1-2,4,6-9H3,(H,35,36)/t22-,23+,26-,28+,30+,31-,32+/m1/s1 |

InChI Key |

WMPHZBWMRPCPKN-XNVOKYKKSA-N |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)OC)C(=C)C)C)C)O)C(=O)O |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)OC)C(=C)C)C)C)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Poricoic Acid A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid A is a lanostane-type triterpenoid that has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-fibrotic properties. This guide provides an in-depth overview of the origin of Poricoic acid A, detailing its natural source, biosynthetic pathway, and the experimental protocols for its isolation and characterization.

Natural Source and Quantitative Analysis

Poricoic acid A is a natural product isolated from the medicinal mushroom Poria cocos, also known as Wolfiporia cocos.[1][2][3] This fungus grows on the roots of pine trees and has a long history of use in traditional Chinese medicine. The highest concentrations of Poricoic acid A are typically found in the surface layer, or "cutis," of the sclerotium (Poriae Cutis).

Quantitative analyses have been performed to determine the content of Poricoic acid A and other triterpenoids in different parts of Poria cocos. The following table summarizes representative quantitative data from a study that analyzed 13 major triterpenoid acids.

| Part of Sclerotium | Growth Period | Poricoic Acid A Content (μg/g) | Total Triterpenoid Content (mg/g) |

| Fulingpi (FP) | October | 15.32 | Not specified in this extract |

| Fulingpi (FP) | March | Higher than other parts | Not specified in this extract |

| Fushenmu (FM) | March | Lower than FP | Not specified in this extract |

Data extracted from a study on the temporal and spatial variations of specialized metabolites in Poria cocos.

Biosynthetic Pathway of Poricoic Acid A

The biosynthesis of Poricoic acid A, a lanostane-type triterpenoid, originates from the mevalonate (MVA) pathway, a fundamental metabolic pathway in fungi for the production of isoprenoids. The initial steps of this pathway lead to the synthesis of the key C30 precursor, squalene.

The subsequent major steps in the biosynthesis of the lanostane skeleton and its modification to Poricoic acid A are outlined below. The genome of Wolfiporia cocos has been sequenced, revealing the genes encoding the enzymes for the entire MVA pathway.

Key Biosynthetic Steps:

-

Squalene Synthesis: Acetyl-CoA is converted through a series of enzymatic reactions to farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined to form squalene. This process is catalyzed by a series of enzymes including acetyl-CoA C-acetyltransferase, HMG-CoA synthase, HMG-CoA reductase, mevalonate kinase, phosphomevalonate kinase, mevalonate diphosphate decarboxylase, isopentenyl-diphosphate delta-isomerase, and farnesyl-diphosphate farnesyltransferase.

-

Lanosterol Formation: Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized by lanosterol synthase to form lanosterol. Lanosterol is the direct precursor to all lanostane-type triterpenoids in fungi.

-

Post-Lanosterol Modifications: Following the formation of the lanostane backbone, a series of post-modification reactions occur, catalyzed primarily by cytochrome P450 monooxygenases (P450s) and other enzymes. These modifications include oxidations, hydroxylations, and rearrangements of the lanosterol structure to produce the diverse array of triterpenoids found in Poria cocos, including Poricoic acid A. The exact sequence of these modifications and the specific enzymes involved in the conversion of lanosterol to Poricoic acid A are still under investigation.

Biosynthetic pathway of Poricoic Acid A.

Experimental Protocols

Isolation of Poricoic Acid A using High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the isolation of Poricoic acid A from the epidermis of Poria cocos (Poriae Cutis) using High-Speed Counter-Current Chromatography (HSCCC).

1. Extraction of Total Triterpenoids:

- The dried and powdered epidermis of Poria cocos is used as the starting material.

- Total triterpenoids are extracted using a two-phase solvent system of n-butanol and water.

2. HSCCC Separation:

- Apparatus: A high-speed counter-current chromatograph.

- Two-Phase Solvent System: A mixture of hexane, ethyl acetate, methanol, and water in a volumetric ratio of 3:6:4:2 is prepared and thoroughly equilibrated. The upper and lower phases are separated before use.

- Stationary Phase: The upper phase of the solvent system is used as the stationary phase.

- Mobile Phase: The lower phase of the solvent system is used as the mobile phase.

- Procedure:

- The HSCCC column is first filled with the stationary phase.

- The apparatus is rotated at a speed of 800 rpm in a clockwise direction.

- The mobile phase is then pumped into the column at a flow rate of 3 mL/min.

- The crude triterpenoid extract, dissolved in a small volume of the biphasic solvent system, is injected into the column.

- The effluent from the outlet of the column is continuously monitored by a UV detector and collected in fractions.

3. Purification and Identification:

- The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the separated compounds.

- Fractions containing Poricoic acid A with a purity of approximately 92% are pooled.

- The chemical structure of the purified compound is confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6][7]

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of isolated fractions.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of Poricoic acid A, aiding in its structural identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are used to elucidate the detailed chemical structure of Poricoic acid A.[4][5][8]

References

- 1. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]

- 2. UPLC-Q–TOF–MS, network analysis, and molecular docking to investigate the effect and active ingredients of tea-seed oil against bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poricoic Acid A | C31H46O5 | CID 5471851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. One-step separation of nine structural analogues from Poria cocos (Schw.) Wolf. via tandem high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

Poricoic Acid A: A Technical Guide to its Discovery, Isolation, and Characterization from Poria cocos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poricoic acid A, a lanostane-type triterpenoid derived from the medicinal mushroom Poria cocos, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of poricoic acid A. It details the experimental protocols for its extraction and purification and presents its characteristic spectroscopic data. Furthermore, this document illustrates the key signaling pathways modulated by poricoic acid A, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Poria cocos (Wolfiporia cocos), a fungus in the Polyporaceae family, has been a staple in traditional Chinese medicine for centuries, valued for its diuretic, sedative, and tonic properties. Modern phytochemical investigations have revealed that the sclerotium of Poria cocos is a rich source of bioactive compounds, primarily triterpenoids and polysaccharides. Among these, the lanostane-type triterpenoids, including poricoic acid A, are recognized for their significant therapeutic potential. Poricoic acid A is notably found in the surface layer, or "cutis," of the sclerotium. This guide focuses on the scientific journey of poricoic acid A, from its natural source to its characterization as a distinct chemical entity.

Discovery and Initial Identification

The discovery of poricoic acid A arose from systematic studies aimed at identifying the bioactive constituents of Poria cocos. Researchers investigating the chemical composition of the mushroom's surface layer, a part often discarded in traditional preparations, led to the isolation of novel triterpenoids. The application of modern chromatographic and spectroscopic techniques was instrumental in the separation and structural elucidation of these compounds, including the identification of poricoic acid A as a new 3,4-seco-lanostane type triterpene.

Experimental Protocols: Isolation and Purification of Poricoic Acid A

The isolation of poricoic acid A from Poria cocos involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocols are a synthesis of methodologies reported in scientific literature.

General Extraction of Triterpenoids

This initial step aims to extract a broad range of triterpenoids from the fungal material.

-

Materials:

-

Dried and powdered sclerotium or surface layer of Poria cocos

-

Methanol or 75% Ethanol

-

Reflux apparatus

-

Rotary evaporator

-

-

Procedure:

-

The powdered Poria cocos material is subjected to reflux extraction with either methanol or 75% ethanol. A common ratio is 1 kg of powdered material to 10 liters of solvent.[1]

-

The extraction is typically repeated three times to ensure a comprehensive extraction of the triterpenoids.[1]

-

The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning and Acid-Base Extraction

This protocol refines the crude extract to enrich the acidic triterpenoid fraction, which includes poricoic acid A.

-

Materials:

-

Crude triterpenoid extract

-

Diethyl ether (Et2O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

5% Sodium hydroxide (NaOH) solution

-

6M Hydrochloric acid (HCl)

-

Separatory funnel

-

-

Procedure:

-

The crude extract is suspended in water and partitioned with diethyl ether.

-

The ether-soluble fraction is then subjected to an acid-base extraction. It is first extracted with a saturated NaHCO₃ solution to separate strongly acidic compounds.

-

Subsequently, the ether fraction is extracted with a 5% NaOH solution to isolate weakly acidic compounds.

-

The aqueous alkaline fractions are individually acidified with 6M HCl and then re-extracted with diethyl ether.

-

The resulting ether fractions, enriched with acidic triterpenoids, are concentrated for further purification.

-

Chromatographic Purification

Final purification of poricoic acid A is achieved through various chromatographic techniques.

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) is commonly used. Elution may begin with a non-polar mixture (e.g., 97:3 CH₂Cl₂:MeOH) and gradually increase in polarity.

HSCCC is an effective method for the separation of poricoic acids.

-

Two-phase solvent system: A common system consists of hexane-ethyl acetate-methanol-water (3:6:4:2, v/v/v/v).

-

Operation: The separation is performed with the apparatus rotating at a specific speed (e.g., 800 r/min) and a constant flow rate (e.g., 3 mL/min). Fractions are collected and analyzed by HPLC to identify those containing pure poricoic acid A.

Data Presentation: Physicochemical and Spectroscopic Data

The structural elucidation of poricoic acid A is confirmed through a combination of physicochemical and spectroscopic analyses.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₁H₄₆O₅ |

| Molecular Weight | 498.7 g/mol |

| Appearance | Powder |

| Purity | Typically >92% after purification |

Spectroscopic Data

The following table summarizes the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for poricoic acid A, which are critical for its structural confirmation.[1]

| Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| 3 | - | 176.9 |

| 7 | 5.21 | 117.8 |

| 8 | - | 141.1 |

| 9 | - | 137.1 |

| 11 | 5.27 | 119.5 |

| 16 | 4.54 | - |

| 18 | 1.09 | - |

| 19 | 1.02 | - |

| 21 | - | 178.5 |

| 24 | - | 155.3 |

| 25 | - | 33.6 |

| 26 | 0.98 | - |

| 27 | 0.99 | - |

| 28 | 4.77, 4.82 | - |

| 29 | 1.74 | - |

| 30 | 1.50 | - |

| 31 | - | 106.7 |

Note: The NMR data is based on reported values and may vary slightly depending on the solvent and instrument used.

Mandatory Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Poricoic Acid A Isolation

Caption: Workflow for the isolation of poricoic acid A.

Signaling Pathways Modulated by Poricoic Acid A

Poricoic acid A has been shown to exert its biological effects by modulating various cellular signaling pathways.

Poricoic acid A has been found to inhibit the proliferation of cancer cells by suppressing the MEK/ERK signaling pathway.

Caption: Inhibition of the MEK/ERK pathway by poricoic acid A.

Conclusion

Poricoic acid A stands out as a promising bioactive compound from Poria cocos with significant therapeutic potential. The methodologies for its isolation and purification are well-established, relying on a combination of classical and modern separation techniques. The comprehensive spectroscopic data available provides a solid foundation for its unambiguous identification and characterization. The elucidation of its interactions with key cellular signaling pathways, such as the MEK/ERK pathway, opens up new avenues for research into its application in drug development, particularly in the field of oncology. This guide serves as a valuable technical resource for scientists dedicated to advancing our understanding and utilization of this important natural product.

References

An In-depth Technical Guide to Poricoic Acid A: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid A is a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos (Wolfiporia cocos), which has been a staple in traditional Chinese medicine for centuries.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant pharmacological activities of poricoic acid A, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support further research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

Poricoic acid A is characterized by a tricyclic lanostane skeleton. Its systematic IUPAC name is (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid.[3] Key identifiers for poricoic acid A are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₃₁H₄₆O₅ | --INVALID-LINK-- |

| Molecular Weight | 498.7 g/mol | --INVALID-LINK-- |

| CAS Number | 137551-38-3 | --INVALID-LINK-- |

| IUPAC Name | (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid | --INVALID-LINK-- |

| SMILES | CC(C)C(=C)CC--INVALID-LINK--CCC(=O)O)C(=C)C)C)C)O">C@HC(=O)O | --INVALID-LINK-- |

| InChI | InChI=1S/C31H46O5/c1-18(2)20(5)9-10-21(28(35)36)27-25(32)17-31(8)24-12-11-22(19(3)4)29(6,15-14-26(33)34)23(24)13-16-30(27,31)7/h12-13,18,21-22,25,27,32H,3,5,9-11,14-17H2,1-2,4,6-8H3,(H,33,34)(H,35,36)/t21-,22+,25-,27+,29+,30-,31+/m1/s1 | --INVALID-LINK-- |

| InChIKey | KVAQLXUMUVEKGR-SMFZDKLCSA-N | --INVALID-LINK-- |

Physicochemical Properties

| Property | Value | Notes |

| Melting Point | 215-216 °C | Value for Poricoic acid AE (Solvent: Chloroform)[4] |

| Boiling Point (Predicted) | 637.7 ± 55.0 °C | |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ | |

| pKa (Predicted) | 4.63 ± 0.10 | [4] |

| Solubility | Soluble in DMSO | [5] |

Pharmacological Properties and Biological Activities

Poricoic acid A has demonstrated a range of biological activities, positioning it as a promising candidate for further investigation in drug development.

Anti-inflammatory Activity

Poricoic acid A exhibits significant anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, poricoic acid A was shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The half-maximal inhibitory concentration (IC₅₀) for NO production was determined to be 18.12 µM.[6]

Anticancer Activity

The anticancer potential of poricoic acid A has been investigated in various cancer cell lines.

-

Lung Cancer: In H460 and H1299 lung cancer cells, poricoic acid A demonstrated inhibitory effects on cell viability and proliferation, induced apoptosis, and caused cell cycle arrest at the G2/M phase.[7] Effective concentrations for these effects were in the range of 100-250 µg/mL.[2][7]

-

Ovarian Cancer: Poricoic acid A has been shown to suppress cell viability, migration, and invasion in SKOV3 ovarian cancer cells, with effective concentrations ranging from 30-80 µg/mL.[4]

Other Biological Activities

-

Renal Protection: Poricoic acid A has shown protective effects in models of kidney injury. It can attenuate fibroblast activation and abnormal extracellular matrix remodeling in renal fibrosis.[5]

-

Tyrosinase Inhibition: Poricoic acid A exhibits inhibitory effects on mushroom tyrosinase activity, suggesting potential applications as a whitening agent.[6]

Key Signaling Pathways

Poricoic acid A exerts its biological effects by modulating several key signaling pathways.

-

mTOR/p70S6K Pathway: In ovarian cancer cells, poricoic acid A induces apoptosis and autophagy by modulating the mTOR/p70S6K signaling axis.[4]

-

MEK/ERK Pathway: The anticancer effects of poricoic acid A in lung cancer are mediated through the suppression of the MEK/ERK signaling pathway.[7]

-

SPRY2/ERK Pathway: Poricoic acid A can attenuate TGF-β1-induced epithelial-mesenchymal transition in renal tubular epithelial cells via the SPRY2/ERK signaling pathway.

-

PDGF-C/Smad3/MAPK Pathway: The compound has been observed to suppress TGF-β1-induced renal fibrosis and proliferation through the PDGF-C, Smad3, and MAPK pathways.[5]

Below are Graphviz diagrams illustrating some of the key signaling pathways and experimental workflows.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning poricoic acid A.

Cell Viability Assay (CCK-8 Assay)

-

Cell Seeding: Seed approximately 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.[4]

-

Treatment: Treat the cells with various concentrations of poricoic acid A (e.g., 0, 30, 50, 80 µg/mL in DMSO for SKOV3 cells) and incubate for 24 hours.[4]

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[4]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the control group (untreated cells).

Western Blot Analysis

-

Cell Lysis: Lyse cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Determination of Anti-inflammatory Activity (NO Assay)

-

Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of poricoic acid A for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the inhibition of NO production compared to the LPS-stimulated control group.

Conclusion

Poricoic acid A is a multifaceted natural compound with a well-defined chemical structure and a promising profile of pharmacological activities, including anti-inflammatory and anticancer effects. Its mechanisms of action involve the modulation of key cellular signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound. Further research is warranted to fully elucidate its therapeutic potential and to explore its development as a novel drug candidate.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poricoic Acid A | C31H46O5 | CID 5471851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Poricoic acid AE | 1159753-88-4 [chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Melting point standard 182-184°C analytical standard 100-09-4 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

Poricoic Acid A: A Deep Dive into its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid A (PAA), a lanostane-type triterpenoid extracted from the medicinal mushroom Poria cocos, has emerged as a promising natural compound with potent anticancer activities. Extensive research has demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death, and impede metastasis across a variety of cancer types. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of poricoic acid A, with a focus on its impact on key signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.

Core Mechanisms of Action

Poricoic acid A exerts its anticancer effects through a multi-pronged approach, targeting fundamental cellular processes that are often dysregulated in cancer. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.

Induction of Apoptosis

Poricoic acid A is a potent inducer of apoptosis in cancer cells. This programmed cell death is triggered through the modulation of key signaling cascades. In ovarian cancer cells, for instance, PAA has been shown to induce apoptosis by regulating the mTOR/p70s6k signaling axis[1][2][3][4]. Furthermore, in T-cell acute lymphoblastic leukemia, PAA-induced apoptosis is dependent on the generation of reactive oxygen species (ROS)[5]. Studies in lung cancer have also confirmed that PAA significantly induces apoptosis[6][7][8].

Cell Cycle Arrest

A hallmark of cancer is uncontrolled cell proliferation, which is driven by a dysregulated cell cycle. Poricoic acid A has been demonstrated to halt the progression of the cell cycle, thereby inhibiting cancer cell growth. Specifically, in lung cancer cells, PAA induces G2/M phase cell cycle arrest[6][7][8][9]. This is achieved by modulating the expression of key cell cycle regulatory proteins such as CDK1, Cyclin B1, and CDC25C[9].

Inhibition of Metastasis

The metastatic spread of cancer cells to distant organs is a major cause of mortality. Poricoic acid A has shown potential in inhibiting the key processes of cancer cell migration and invasion. In ovarian cancer, PAA has been found to suppress cellular migration and invasion[1][3]. The underlying mechanism involves the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix[10].

Key Signaling Pathways Modulated by Poricoic Acid A

The anticancer activities of poricoic acid A are orchestrated through its influence on several critical signaling pathways that govern cell survival, proliferation, and metastasis.

MEK/ERK Signaling Pathway

The MEK/ERK pathway, a component of the MAPK signaling cascade, is a central regulator of cell growth and proliferation. Poricoic acid A has been identified as a direct inhibitor of MEK1/2 in lung cancer cells. By targeting MEK1/2, PAA downregulates the MEK/ERK signaling pathway, leading to suppressed cell growth and proliferation[6][7][8].

Caption: Poricoic Acid A inhibits the MEK/ERK signaling pathway.

mTOR/p70s6k Signaling Pathway

The mTOR signaling pathway is a crucial regulator of cell growth, metabolism, and survival. In ovarian cancer cells, poricoic acid A has been shown to inhibit the phosphorylation of mTOR and its downstream effector p70s6k[1][3][4]. This inhibition leads to the induction of both apoptosis and autophagy[1][3][4]. In T-cell acute lymphoblastic leukemia, PAA induces autophagy by modulating the AMPK/mTOR pathway[5].

References

- 1. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poricoic acid A (PAA) inhibits T-cell acute lymphoblastic leukemia through inducing autophagic cell death and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Related Videos - Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway [visualize.jove.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Poria acid inhibit the growth and metastasis of renal cell carcinoma by inhibiting the PI3K/akt/NF-κb signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Triterpenoids from Poria cocos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poria cocos, a well-known medicinal fungus in traditional Asian medicine, is a rich source of lanostane-type triterpenoids that exhibit a broad spectrum of pharmacological activities. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of triterpenoids isolated from Poria cocos, with a focus on their anti-inflammatory, cytotoxic, and immunomodulatory effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers and drug development professionals.

Introduction

The sclerotium of Poria cocos (Schw.) Wolf (Polyporaceae), also known as Fu-Ling, has been utilized for centuries in traditional medicine for its diuretic, sedative, and tonic properties.[1] Modern phytochemical investigations have revealed that triterpenoids are one of the major bioactive constituents of Poria cocos.[2][3] These tetracyclic and pentacyclic compounds, particularly those with a lanostane skeleton, have been the subject of extensive pharmacological studies.[4] Research has demonstrated their potential in treating a variety of ailments, including cancer, inflammation, and metabolic disorders.[1][5][6] This guide aims to consolidate the current scientific knowledge on the biological activities of these promising natural products.

Anti-inflammatory Activity

Triterpenoids from Poria cocos have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[2] Their mechanisms of action often involve the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Inflammatory Mediators

Several studies have reported the ability of Poria cocos triterpenoids to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2).[7] For instance, poricoic acid A was found to reduce NO and PGE2 levels in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] Similarly, other triterpenoids isolated from this fungus have shown dose-dependent inhibition of NO production.[8]

Modulation of Signaling Pathways

The anti-inflammatory effects of these triterpenoids are mediated through the regulation of critical signaling cascades. One of the key pathways identified is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[9] Triterpenoids from Poria cocos can suppress the activation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[9] Additionally, the activator protein-1 (AP-1) signaling pathway has been implicated, with some compounds showing inhibitory effects on its activation.[8]

Quantitative Data on Anti-inflammatory Activity

| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |

| Poricoic Acid A | NO Production Inhibition | RAW264.7 | - | [7] |

| Poricoic Acid B | NO Production Inhibition | RAW264.7 | >40 µg/mL | [10][11] |

| Dehydrotumulosic Acid | Phospholipase A2 Inhibition | - | 0.845 mM | [1] |

| Unnamed Triterpenoid 5 | NO Production Inhibition | RAW264.7 | 16.8 ± 2.7 | [8] |

| Unnamed Triterpenoid 6 | NO Production Inhibition | RAW264.7 | 18.2 ± 3.3 | [8] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test triterpenoid compounds. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Signaling Pathway Diagram: Anti-inflammatory Action

Caption: Inhibition of NF-κB and AP-1 signaling pathways by Poria cocos triterpenoids.

Cytotoxic and Anti-Cancer Activity

A significant body of research has focused on the cytotoxic and anti-cancer properties of triterpenoids from Poria cocos.[12][13][14] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through multiple mechanisms.

Proliferation Inhibition and Apoptosis Induction

Triterpenoids such as pachymic acid, dehydropachymic acid, and polyporenic acid C have demonstrated the ability to suppress the growth of human cancer cell lines, including pancreatic, lung, and breast cancer cells.[15][16] The anti-proliferative effects are often associated with cell cycle arrest, typically at the G0/G1 phase.[16]

Furthermore, these compounds can induce apoptosis, or programmed cell death, in cancer cells. For instance, poricotriol A, a derivative of poricoic acid A, was shown to induce apoptosis in HL60 and A549 cells by activating caspases-3, -8, and -9, and increasing the Bax/Bcl-2 ratio.[13][14] This suggests the involvement of both the mitochondrial and death receptor pathways in apoptosis induction.[13][14]

Modulation of Cancer-Related Signaling Pathways

The anti-cancer activity of Poria cocos triterpenoids is also linked to their ability to modulate key signaling pathways involved in cancer progression. The PI3K/Akt signaling pathway, which is often hyperactivated in cancer, has been identified as a target.[5] By inhibiting this pathway, these triterpenoids can suppress cancer cell growth and survival.[5] Additionally, studies have shown the downregulation of matrix metalloproteinase-7 (MMP-7), an enzyme involved in cancer cell invasion and metastasis, by these compounds.[15][16]

Quantitative Data on Cytotoxic Activity

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Pachymic Acid | BxPc-3 | Pancreatic | 0.26 | [15] |

| Dehydropachymic Acid | BxPc-3 | Pancreatic | 1.02 | [15] |

| Polyporenic Acid C | BxPc-3 | Pancreatic | 21.76 | [15] |

| Poricotriol A | HL60 | Leukemia | 1.2 | [13][14] |

| Poricotriol A | A549 | Lung | 5.5 | [13][14] |

| Poricotriol A | CRL1579 | Melanoma | 2.5 | [13][14] |

| Poricotriol A | NIH:OVCAR-3 | Ovary | 2.9 | [13][14] |

| Poricotriol A | SK-BR-3 | Breast | 4.8 | [13][14] |

| Poricotriol A | DU145 | Prostate | 4.3 | [13][14] |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture and Seeding: Human cancer cell lines (e.g., A549, DU145) are cultured in appropriate media and seeded into 96-well plates at a density of 5 x 10^3 cells/well. Cells are allowed to attach for 24 hours.

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the triterpenoid compounds. A vehicle control (e.g., DMSO) is also included. The cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway Diagram: Pro-apoptotic Action

Caption: Induction of apoptosis via mitochondrial and death receptor pathways by Poricotriol A.

Other Biological Activities

Beyond their anti-inflammatory and cytotoxic effects, triterpenoids from Poria cocos exhibit a range of other promising biological activities.

-

Immunomodulatory Effects: These compounds can modulate the immune system. For instance, some triterpenoids have been shown to enhance non-specific immunity by promoting the secretion of interferon-gamma (IFN-γ).[4]

-

Hepatoprotective Effects: Certain triterpenoids have demonstrated protective effects against alcohol-induced cell death in human normal liver cells (L-02).[17]

-

Renoprotective Effects: The triterpenoid components of Poria cocos have been shown to have diuretic and renoprotective effects, potentially through the modulation of pathways such as the TGF-β1/Smad and Wnt/β-catenin signaling pathways.[9]

-

Effects on Skin Health: Extracts rich in lanostane triterpenoids have been found to promote collagen and hyaluronic acid production, suggesting potential applications in anti-aging skincare.[18]

Conclusion and Future Perspectives

The triterpenoids isolated from Poria cocos represent a diverse group of natural products with significant therapeutic potential. Their well-documented anti-inflammatory, cytotoxic, and immunomodulatory activities, coupled with their effects on various signaling pathways, make them attractive candidates for further drug discovery and development. Future research should focus on elucidating the structure-activity relationships of these compounds, optimizing their pharmacokinetic properties, and conducting preclinical and clinical trials to validate their efficacy and safety in various disease models. The comprehensive data and methodologies presented in this guide are intended to facilitate these endeavors and accelerate the translation of these promising natural compounds into novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Lanostane Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive triterpenoid compounds of Poria cocos (Schw.) Wolf in the treatment of diabetic ulcers via regulating the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triterpenes from the fungus Poria cocos and their inhibitory activity on nitric oxide production in mouse macrophages via blockade of activating protein-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Poria cocos: traditional uses, triterpenoid components and their renoprotective pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic and anti-oxidant activities of lanostane-type triterpenes isolated from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7 [scholarworks.indianapolis.iu.edu]

- 17. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 18. Poria cocos Lanostane Triterpenoids Extract Promotes Collagen and Hyaluronic Acid Production in D-Galactose-Induced Aging Rats - PMC [pmc.ncbi.nlm.nih.gov]

Poricoic Acid A as a Modulator of Tryptophan Hydroxylase-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Poricoic Acid A (PAA) and its role as a modulator of Tryptophan Hydroxylase-1 (TPH1). PAA, a tetracyclic triterpenoid derived from Poria cocos, has demonstrated significant anti-fibrotic effects, particularly in the context of chronic kidney disease (CKD), by influencing the TPH1-Wnt/β-catenin signaling axis.[1][2] This document details the quantitative effects of PAA on key biomarkers, outlines the experimental protocols for studying these effects, and visualizes the involved signaling pathways and experimental workflows.

Quantitative Data on the Modulatory Effects of Poricoic Acid A

Poricoic Acid A has been shown to counteract the effects of transforming growth factor-beta 1 (TGF-β1), a key promoter of fibrosis. In in-vitro studies using rat renal epithelial (NRK-52E) and fibroblast (NRK-49F) cell lines, PAA treatment rescued the TGF-β1-induced downregulation of TPH1 and modulated the expression of fibrosis markers.[1][2]

Table 1: Effect of Poricoic Acid A on TPH1 and Fibrosis Marker Expression in NRK-52E Cells [1]

| Treatment Group | TPH1 Expression (Relative to Control) | Collagen I Expression (Relative to Control) | α-SMA Expression (Relative to Control) | Fibronectin Expression (Relative to Control) | E-cadherin Expression (Relative to Control) |

| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

| TGF-β1 | Decreased | Increased | Increased | Increased | Decreased |

| TGF-β1 + PAA | Increased (relative to TGF-β1) | Decreased (relative to TGF-β1) | Decreased (relative to TGF-β1) | Decreased (relative to TGF-β1) | Increased (relative to TGF-β1) |

Table 2: Effect of Poricoic Acid A on TPH1 and Fibrosis Marker Expression in NRK-49F Cells [1]

| Treatment Group | TPH1 Expression (Relative to Control) | Collagen I Expression (Relative to Control) | α-SMA Expression (Relative to Control) | Fibronectin Expression (Relative to Control) |

| Control | 1.0 | 1.0 | 1.0 | 1.0 |

| TGF-β1 | Decreased | Increased | Increased | Increased |

| TGF-β1 + PAA | Increased (relative to TGF-β1) | Decreased (relative to TGF-β1) | Decreased (relative to TGF-β1) | Decreased (relative to TGF-β1) |

Experimental Protocols

This section details the key experimental methodologies for investigating the effects of Poricoic Acid A on TPH1 and renal fibrosis.

Cell Culture and Treatment

-

Cell Lines: Rat renal interstitial fibroblast cell line (NRK-49F) and rat renal tubular epithelial cell line (NRK-52E) are commonly used.[1]

-

Culture Conditions: Cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) in a 5% CO2 atmosphere at 37°C.[3]

-

Induction of Fibrosis: To induce a fibrotic phenotype, cells are treated with recombinant human TGF-β1 (e.g., 5 ng/mL) for 24-72 hours.[1][4]

-

PAA Treatment: Poricoic Acid A is dissolved in a suitable solvent like DMSO. Cells are treated with PAA (e.g., 10 µM) in the presence or absence of TGF-β1.[3]

Animal Models of Renal Fibrosis

-

Unilateral Ureteral Obstruction (UUO): This surgical model involves the complete ligation of one ureter, leading to obstructive nephropathy and subsequent renal fibrosis.[1]

-

Adenine-Induced Chronic Renal Failure: Mice are fed a diet containing adenine, which causes the formation of crystals in the renal tubules, leading to chronic kidney disease and fibrosis.[1]

Western Blotting for Protein Expression Analysis

-

Protein Extraction: Cells or kidney tissues are lysed using a suitable lysis buffer (e.g., M-PER or RIPA buffer), and protein concentration is determined using a BCA protein assay.[1][3]

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.[1][3]

-

Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., TPH1, β-catenin, Collagen I, α-SMA, Fibronectin, E-cadherin) overnight at 4°C.[1][3]

-

Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

TCF/LEF Luciferase Reporter Assay for Wnt/β-catenin Signaling Activity

-

Cell Seeding and Transfection: NRK-52E or NRK-49F cells are seeded in a 96-well plate. The cells are then co-transfected with a TCF/LEF luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent like Lipofectamine 3000.[1]

-

Treatment: After transfection, cells are treated with TGF-β1 and/or PAA as required.

-

Luciferase Assay: After the treatment period, the activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.[5]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results are typically expressed as fold induction of normalized luciferase activity compared to the control group.[5]

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to the protein of interest (e.g., β-catenin) and protein A/G-agarose beads overnight at 4°C.

-

Washing and Elution: The beads are washed several times to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.

-

Western Blotting: The eluted proteins are analyzed by Western blotting using antibodies against the potential interacting proteins (e.g., TCF4 or ubiquitin).[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Poricoic Acid A and the general experimental workflows used to study its effects.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Poricoic acid A as a modulator of TPH-1 expression inhibits renal fibrosis via modulating protein stability of β-catenin and β-catenin-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poricoic Acid A attenuated TGF-β1-induced epithelial-mesenchymal transition in renal tubular epithelial cells through SPRY2/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

The Anti-Inflammatory Effects of Poricoic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poricoic acid A (PAA), a lanostane-type triterpenoid isolated from Poria cocos, has demonstrated notable anti-inflammatory properties in various preclinical models. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of PAA, with a primary focus on its modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling cascades to support further research and drug development efforts in the field of inflammation. A significant gap in the current understanding is the role of PAA in regulating the NLRP3 inflammasome, which warrants future investigation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The transcription factor NF-κB and the MAPK signaling pathways are central regulators of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Poricoic acid A has emerged as a promising natural compound with the potential to modulate these key inflammatory pathways.

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of poricoic acid A are primarily attributed to its ability to suppress the activation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Poricoic acid A has been shown to interfere with this cascade by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit[1]. This ultimately leads to a downstream reduction in the expression of NF-κB target genes.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Poricoic acid A has been demonstrated to inhibit the phosphorylation of key kinases within the MAPK pathways. Specifically, PAA has been shown to decrease the phosphorylation of MEK1/2 and its downstream target ERK1/2[2][3]. Additionally, studies have indicated that PAA can inhibit the phosphorylation of p38 MAPK[4][5][6]. By attenuating the activation of these MAPK pathways, poricoic acid A can suppress the expression of various inflammatory genes.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of poricoic acid A from various in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory Effects of Poricoic Acid A

| Cell Line | Inflammatory Stimulus | Parameter Measured | Concentration of PAA | Effect | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 30 µg/mL | 53% inhibition | [7] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 8.77 µg/mL (IC50) | 50% inhibition | [7] |

| NRK-49F Cells | Transforming Growth Factor-β1 (TGF-β1) | p-ERK1/2 Phosphorylation | 10 µM | Significant reversal of TGF-β1-induced increase | [4][5][6] |

| NRK-49F Cells | Transforming Growth Factor-β1 (TGF-β1) | p-p38 MAPK Phosphorylation | 10 µM | Significant reversal of TGF-β1-induced increase | [4][5][6] |

| H460 & H1299 Lung Cancer Cells | - | p-MEK1/2 Phosphorylation | 100 µg/mL | Significant decrease | [2][3] |

| H460 & H1299 Lung Cancer Cells | - | p-ERK1/2 Phosphorylation | 100 µg/mL | Significant decrease | [2][3] |

Table 2: In Vivo Anti-Inflammatory Effects of Poricoic Acid A

| Animal Model | Disease Model | PAA Dosage | Parameter Measured | Result | Reference |

| Rats | Cardiorenal Syndrome | 10 mg/kg/day (gavage) | Renal IL-1β Levels | Significantly downregulated | [8][9][10] |

| Rats | Cardiorenal Syndrome | 10 mg/kg/day (gavage) | Renal IL-6 Levels | Significantly downregulated | [8][9][10] |

| Rats | Cardiorenal Syndrome | 10 mg/kg/day (gavage) | Renal IL-10 Levels | Significantly upregulated | [8][9][10] |

| Rats | Cardiorenal Syndrome | 10 mg/kg/day (gavage) | Renal p-NF-κB Expression | Markedly inhibited | [8][9][10] |

| Rats | Cardiorenal Syndrome | 10 mg/kg/day (gavage) | Renal p-IκBα Expression | Markedly inhibited | [8][9][10] |

| Rats | Cardiorenal Syndrome | 10 mg/kg/day (gavage) | Renal p-p38 Expression | Markedly inhibited | [8][9][10] |

| Rats | Cardiorenal Syndrome | 10 mg/kg/day (gavage) | Renal p-ERK Expression | Markedly inhibited | [8][9][10] |

Note: A study by Chen et al. (2022) investigating the effects of poricoic acid A on the NF-κB/MAPK pathway in a rat model of cardiorenal syndrome has been retracted. The data presented here is from a separate, non-retracted publication.

Experimental Protocols

In Vitro Anti-Inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2[11][12][13].

-

Treatment: Cells are pre-treated with various concentrations of poricoic acid A for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours)[14][15].

-

Principle: Measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Protocol:

-

Collect cell culture supernatants after treatment.

-

Mix an equal volume of supernatant with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations based on the standard curve.

-

-

Principle: Detects and quantifies the expression levels of specific proteins involved in signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK).

-

Protocol:

-

Lyse cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., rabbit anti-p-p65, mouse anti-β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Anti-Inflammatory Models

-

Animal Model: Typically performed in rats or mice.

-

Procedure: The left ureter is ligated at two points and cut between the ligatures to induce obstruction, leading to renal inflammation and fibrosis. The contralateral kidney serves as a control.

-

PAA Administration: Poricoic acid A is typically administered orally by gavage at a specific dose (e.g., 10 mg/kg/day) for a defined period (e.g., 7 or 14 days) post-surgery[16].

-

Outcome Measures:

-

Histological analysis of kidney tissue (H&E and Masson's trichrome staining) to assess inflammation and fibrosis.

-

Immunohistochemistry or Western blot analysis of inflammatory and fibrotic markers in kidney tissue lysates.

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by poricoic acid A.

Caption: Inhibition of the NF-κB signaling pathway by Poricoic Acid A.

Caption: Modulation of the MAPK signaling pathway by Poricoic Acid A.

Knowledge Gaps and Future Directions

A significant gap in the current literature is the lack of direct evidence for the effect of poricoic acid A on the NLRP3 inflammasome . The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18. Given that PAA has been shown to reduce IL-1β levels in vivo, investigating its direct effects on NLRP3 inflammasome activation, including ASC speck formation and caspase-1 activity, is a crucial next step.

Furthermore, while the inhibitory effects of PAA on the NF-κB and MAPK pathways are established, more comprehensive dose-response studies are needed to determine the IC50 values for the inhibition of key inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS in various cell types. In vivo studies employing models of acute inflammation, such as the carrageenan-induced paw edema model, would also provide valuable information on the therapeutic potential of poricoic acid A.

Conclusion

Poricoic acid A demonstrates significant anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, thereby reducing the expression of pro-inflammatory mediators. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals. However, further investigation into its effects on the NLRP3 inflammasome and more detailed dose-response studies are warranted to fully elucidate its therapeutic potential as an anti-inflammatory agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Poricoic acid A suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Poricoic acid A suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis [mdpi.com]

- 8. Poricoic Acid A Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Poricoic Acid A Inhibits the NF- κ B/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. mdpi.com [mdpi.com]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ethanol extract of Poria cocos reduces the production of inflammatory mediators by suppressing the NF-kappaB signaling pathway in lipopolysaccharide-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Poricoic acid A attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Arsenal of Poricoic Acid A Against Lung Cancer: A Technical Guide

Introduction

Lung cancer remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic avenues.[1][2][3] Poricoic acid A (PAA), a lanostane-type triterpenoid extracted from the medicinal mushroom Poria cocos, has emerged as a promising anti-tumor agent.[1][2][3][4] This technical guide delves into the molecular targets and mechanisms of action of poricoic acid A in lung cancer, providing a comprehensive resource for researchers, scientists, and drug development professionals. The focus will be on the core signaling pathways affected by PAA, supported by quantitative data and detailed experimental protocols.

Core Molecular Target: Direct Inhibition of MEK1/2

Mechanistic studies have identified Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) as direct molecular targets of poricoic acid A in lung cancer.[1][2][3] MEK1/2 are dual-specificity protein kinases that play a pivotal role in the canonical RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, including lung cancer, driving cell proliferation, survival, and differentiation. By directly binding to and inhibiting the activity of MEK1/2, poricoic acid A effectively suppresses the downstream signaling cascade, leading to its anti-tumor effects.[1][3]

Downregulation of the MEK/ERK Signaling Pathway

The primary consequence of MEK1/2 inhibition by poricoic acid A is the downregulation of the MEK/ERK signaling pathway.[1][3] This inhibition leads to a reduction in the phosphorylation of ERK (extracellular signal-regulated kinase), the substrate of MEK. The suppression of this critical signaling axis culminates in the inhibition of lung cancer cell growth and proliferation.[1][2][3]

Quantitative Data Summary

The anti-tumor effects of poricoic acid A have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of Poricoic Acid A on Lung Cancer Cell Lines

| Cell Line | Assay | Concentration (µg/mL) | Observed Effect | Reference |

| H460 | CCK-8 | Various | Dose-dependent inhibition of cell viability.[3] | [3] |

| H1299 | CCK-8 | Various | Dose-dependent inhibition of cell viability.[3] | [3] |

| H460 | Flow Cytometry (Cell Cycle) | 100, 200 | G2/M phase cell cycle arrest.[1][3][5] | [1][3][5] |

| H1299 | Flow Cytometry (Cell Cycle) | 100, 200 | G2/M phase cell cycle arrest.[3][5] | [3][5] |

| H460 | Flow Cytometry (Apoptosis) | 100, 150, 200, 250 | Induction of apoptosis.[1][3] | [1][3] |

| H1299 | Flow Cytometry (Apoptosis) | 100, 150, 200, 250 | Induction of apoptosis.[1][3] | [1][3] |

| H460 | Colony Formation | 100, 200 | Inhibition of proliferative capacity.[5] | [5] |

| H1299 | Colony Formation | 100, 200 | Inhibition of proliferative capacity.[5] | [5] |

Table 2: In Vivo Anti-Tumor Activity of Poricoic Acid A in H460 Xenograft Model

| Treatment Group | Mean Tumor Volume (Day 14, mm³) | Mean Tumor Weight | Reference |

| Vehicle | 570.83 ± 76.16 | - | [6] |

| Poricoic Acid A | Significantly reduced | Significantly reduced | [6] |

Table 3: Effect of Poricoic Acid A on Protein Expression in Lung Cancer Cells

| Protein | Effect | Method | Reference |

| CDK1 | Downregulation | Western Blot | [5] |

| Cyclin B1 | Downregulation | Western Blot | [5] |

| CDC25C | Downregulation | Western Blot | [3][5] |

| p27 | Upregulation | Western Blot | [3] |

| Ki-67 | Downregulation (in vivo) | Immunohistochemistry | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, along with workflow diagrams.

Cell Viability Assay (CCK-8)

This assay evaluates the effect of poricoic acid A on the viability of lung cancer cells.[3]

-

Cell Seeding : H460 and H1299 cells are seeded into 96-well plates.

-

Treatment : After 24 hours, cells are treated with various concentrations of poricoic acid A for 24 hours.[3]

-

Incubation with CCK-8 : CCK-8 solution is added to each well, and the plates are incubated.

-

Data Acquisition : The absorbance at 450 nm is measured using a microplate reader.

-

Analysis : Cell viability is calculated as a percentage of the control group.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with poricoic acid A.[3][5]

-

Cell Treatment : H460 and H1299 cells are treated with poricoic acid A (e.g., 100 and 200 µg/mL) for 24 hours.[5]

-

Cell Harvesting : Cells are harvested by trypsinization and washed with PBS.

-

Fixation : Cells are fixed in ice-cold 70% ethanol.

-

Staining : Fixed cells are stained with a solution containing propidium iodide (PI) and RNase.

-

Data Acquisition : The DNA content of the cells is analyzed using a flow cytometer.

-

Analysis : The percentage of cells in the G0/G1, S, and G2/M phases is quantified.[5]

Western Blot Analysis

This technique is employed to detect changes in the expression levels of specific proteins involved in the MEK/ERK pathway and cell cycle regulation.[3][5]

-

Protein Extraction : Total protein is extracted from poricoic acid A-treated and control cells using lysis buffer.

-

Protein Quantification : The concentration of the extracted protein is determined using a BCA assay.

-

SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking : The membrane is blocked with a solution like 5% non-fat milk to prevent non-specific antibody binding.

-

Primary Antibody Incubation : The membrane is incubated with primary antibodies specific to the target proteins (e.g., CDK1, Cyclin B1, CDC25C).[5]

-

Secondary Antibody Incubation : The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : The intensity of the bands is quantified and normalized to a loading control like GAPDH.

In Vivo Xenograft Mouse Model

This model is used to assess the anti-tumor efficacy of poricoic acid A in a living organism.[1][3][6]

-

Cell Implantation : H460 lung cancer cells are subcutaneously injected into the flanks of nude mice.[6]

-

Tumor Growth : The tumors are allowed to grow to a palpable size.

-

Treatment Administration : Mice are randomized into control and treatment groups, receiving vehicle or poricoic acid A, respectively.

-

Tumor Monitoring : Tumor volume is measured regularly (e.g., every 2 days) using calipers.[6]

-

Endpoint Analysis : At the end of the experiment, mice are euthanized, and the tumors are excised and weighed.[6]

-

Histological Analysis : Tumors and major organs are subjected to histological examination (e.g., H&E staining) and immunohistochemical analysis (e.g., for Ki-67).[6]

Conclusion

Poricoic acid A demonstrates significant anti-tumor activity in lung cancer by directly targeting MEK1/2 and subsequently inhibiting the MEK/ERK signaling pathway.[1][2][3] This leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and suppression of tumor growth in vivo.[1][3][5][6] The data presented in this guide underscore the potential of poricoic acid A as a therapeutic agent for lung cancer. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile. The detailed protocols and mechanistic insights provided herein offer a solid foundation for future research in this promising area of oncology drug development.

References

- 1. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Related Videos - Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway [visualize.jove.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Poricoic Acid A in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poricoic acid A (PAA) is a lanostane-type triterpenoid compound isolated from the medicinal mushroom Poria cocos. It has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-fibrotic effects.[1][2] In cell culture models, PAA has been shown to modulate several key signaling pathways, making it a compound of interest for investigating cellular mechanisms and potential therapeutic applications.[1][2][3] These notes provide detailed protocols for the proper dissolution and application of Poricoic Acid A in a research setting.

Solubility and Stock Solution Preparation

Proper dissolution of Poricoic Acid A is critical for obtaining accurate and reproducible experimental results. Due to its hydrophobic nature, it is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).

2.1. Recommended Solvent The recommended solvent for preparing stock solutions of Poricoic Acid A for cell culture applications is Dimethyl Sulfoxide (DMSO) .[3][4]

2.2. Protocol for Preparing a 100 mM Stock Solution

-

Materials:

-

Procedure:

-

Weighing: Accurately weigh out the desired amount of Poricoic Acid A powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 49.87 mg.

-

Dissolution: Add the appropriate volume of sterile DMSO to the powder. Using the example above, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be required to facilitate dissolution.[5]

-

Sterilization: The high concentration of DMSO is generally sufficient to maintain sterility. However, if needed, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.

-

2.3. Storage and Stability

-

Powder: Store the solid compound at -20°C for up to 3 years.[3][6]

-

Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots tightly sealed and protected from light under the following conditions:

Data Summary

The effective concentration of Poricoic Acid A can vary significantly depending on the cell type and the biological endpoint being measured. The following table summarizes key quantitative data from published studies.

| Parameter | Value / Range | Cell Type(s) | Key Findings & Reference |

| Solubility in DMSO | 100 mg/mL (approx. 200 mM) | N/A | High solubility allows for concentrated stock solution preparation.[3][6] |

| Anti-proliferative Concentration | 100 - 250 µg/mL | H460 & H1299 (Lung Cancer) | PAA inhibited cell growth, induced apoptosis, and caused G2/M cell cycle arrest.[8][9] |

| Anti-proliferative Concentration | 20 - 80 µM | 786-O (Renal Cancer) | PAA significantly inhibited cell viability and proliferation in a dose-dependent manner.[10] |

| Anti-fibrotic Concentration | 10 µM | NRK-49F (Rat Renal Fibroblasts) | Attenuated TGF-β1-induced extracellular matrix accumulation and proliferation.[11][12] |

| Cytoprotective Concentration | 10 µM | NRK-52E (Rat Renal Cells) | Protected against hypoxia/reoxygenation-induced injury.[7] |

| EMT Inhibitory Concentration | 1 - 100 µM | HK-2 (Human Renal Epithelial) | Inhibited TGF-β1-induced epithelial-mesenchymal transition (EMT).[13] |

Experimental Protocols & Visualizations

Protocol: Cell Viability Assay (CCK-8/MTT)

This protocol describes a common method to assess the effect of Poricoic Acid A on cell viability, based on methodologies used in multiple studies.[8][10]

-

Objective: To determine the dose-dependent effect of Poricoic Acid A on the viability and proliferation of a specific cell line.

-

Workflow Diagram:

-

Methodology:

-

Cell Seeding: Plate cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Preparation of Working Solutions: Prepare a series of dilutions of Poricoic Acid A from your DMSO stock solution directly into fresh, pre-warmed cell culture medium. For example, to achieve final concentrations of 20, 40, 60, 80, and 100 µM.

-

Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest PAA concentration. The final DMSO concentration should ideally be below 0.5% to avoid solvent-induced toxicity.

-

-

Cell Treatment: Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of PAA or the vehicle control.

-

Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]

-

Reagent Addition: Following incubation, add 10 µL of CCK-8 or MTT reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing for the conversion of the reagent into a colored formazan product.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Signaling Pathways Modulated by Poricoic Acid A

Poricoic Acid A has been shown to exert its biological effects by targeting multiple signaling cascades. A prominent mechanism, particularly in cancer cells, is the direct inhibition of the MEK/ERK pathway.[1]

-

Signaling Pathway Diagram:

-

Description of Pathway: Poricoic Acid A has been identified as a direct inhibitor of MEK1/2 kinases.[1] By binding to MEK1/2, it prevents the phosphorylation and subsequent activation of ERK. The downregulation of the MEK/ERK signaling cascade leads to several downstream cellular effects, including the suppression of cell growth and proliferation, and the induction of apoptosis in cancer cells.[1][8] Other pathways modulated by PAA include AMPK, NF-κB, and PI3K/Akt, depending on the cellular context.[2][3][10]

References

- 1. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Poricoic acid AE | CAS:1159753-88-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. Poricoic acid B | TargetMol [targetmol.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Poria acid inhibit the growth and metastasis of renal cell carcinoma by inhibiting the PI3K/akt/NF-κb signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Poricoic acid A suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Poricoic acid A suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]